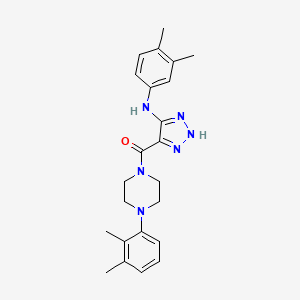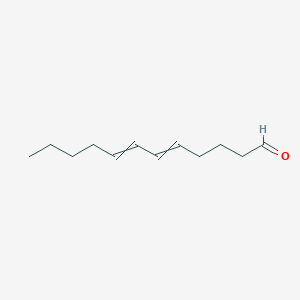
(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone” is a synthetic organic molecule that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone” typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Amination: Introduction of the 3,4-dimethylphenylamino group via nucleophilic substitution.
Coupling with Piperazine: The final step involves coupling the triazole derivative with 4-(2,3-dimethylphenyl)piperazine under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.
Reduction: Reduction of the triazole ring or the piperazine moiety can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors in the body. This interaction can inhibit or activate specific pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- (5-Phenyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- (5-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methylphenyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone” lies in its specific substitution pattern on the triazole and piperazine rings. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H28N6O |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[5-(3,4-dimethylanilino)-2H-triazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28N6O/c1-15-8-9-19(14-17(15)3)24-22-21(25-27-26-22)23(30)29-12-10-28(11-13-29)20-7-5-6-16(2)18(20)4/h5-9,14H,10-13H2,1-4H3,(H2,24,25,26,27) |
InChI Key |
SMQBTSIJMFNQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B14110252.png)
![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B14110272.png)
![(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B14110279.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14110280.png)
![(2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14110281.png)
![[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid](/img/structure/B14110292.png)
![N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14110296.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B14110304.png)
![2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethanol](/img/structure/B14110312.png)
![2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14110318.png)
